molecular formula C12H12ClFN2O2 B12958574 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Cat. No.: B12958574
M. Wt: 270.69 g/mol
InChI Key: VSUDHOOTUKTATP-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol: is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that have shown significant biological activity, making them of interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can introduce the chloro and fluoro groups at the desired positions on the indazole ring.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indazole ring is replaced by the tetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the indazole ring.

    Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially converting them to hydrogen atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Halogenation reagents like N-chlorosuccinimide (NCS) and Selectfluor, as well as nucleophiles like sodium methoxide (NaOMe), are commonly used.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Dehalogenated products with hydrogen replacing the chloro and fluoro groups.

    Substitution: Functionalized indazole derivatives with various substituents replacing the original groups.

Scientific Research Applications

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chloro and fluoro substituents, as well as the tetrahydropyran group, may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-fluoro-2-iodoaniline: Another halogenated indazole derivative with different substituents.

    6-Chloro-5-fluoro-1H-indazole: Lacks the tetrahydropyran group, which may affect its chemical and biological properties.

Uniqueness

  • The presence of the tetrahydropyran group in 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol distinguishes it from other similar compounds, potentially offering unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12ClFN2O2

Molecular Weight

270.69 g/mol

IUPAC Name

6-chloro-5-fluoro-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C12H12ClFN2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2

InChI Key

VSUDHOOTUKTATP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)F)Cl

Origin of Product

United States

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